molecular formula C10H11N3O B1466826 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol CAS No. 1279105-76-8

1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Cat. No. B1466826
CAS RN: 1279105-76-8
M. Wt: 189.21 g/mol
InChI Key: YELATYDQVKPWLY-UHFFFAOYSA-N
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Description

Compounds with structures similar to “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . Pyrazoles and pyridines are both types of heterocyclic compounds .


Synthesis Analysis

While specific synthesis methods for “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” are not available, similar compounds have been synthesized through various methods. For instance, 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one was synthesized as a base for new 3-(pyrimidin-4-yl)-1H-indole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by elemental analysis, IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For example, the reaction of N-ethyl-3-acetylindole with phenylhydrazine and hydroxylamine hydrochloride gave pyrazolyl-indole and oxazolyl-indole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, Ethyl 3-oxo-3-(pyridin-4-yl)propanoate has a density of 1.2±0.1 g/cm3, a boiling point of 292.0±15.0 °C at 760 mmHg, and a melting point of 53-59 °C .

Scientific Research Applications

Antiviral Activity

“1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” derivatives have been explored for their antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and other viruses . By extension, the pyrazol-5-ol compound could be synthesized into derivatives that target specific viral enzymes or replication mechanisms, potentially offering a new class of antiviral agents.

Anti-inflammatory Applications

The structural similarity of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” to other bioactive compounds suggests potential anti-inflammatory applications. Indole derivatives have been found to possess significant anti-inflammatory activities, which could be due to inhibition of inflammatory cytokines or key enzymes in the inflammatory pathway .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with specific proteins, which can result in antimicrobial and antiviral selectivity for the target molecule .

Future Directions

The future directions for research on similar compounds could involve further investigation of their biological activities, such as antimicrobial, antiviral, and anticancer activities . Additionally, the development of new synthesis methods and the exploration of their therapeutic potential could also be areas of future research.

properties

IUPAC Name

2-ethyl-5-pyridin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-13-10(14)7-9(12-13)8-3-5-11-6-4-8/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELATYDQVKPWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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